Cinnamoylbenzene Cinnamoylbenzene Cinnamoylbenzene is a natural product found in Tilia tomentosa, Alpinia hainanensis, and other organisms with data available.
An aromatic KETONE that forms the core molecule of CHALCONES.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13341160
InChI: InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
SMILES:
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol

Cinnamoylbenzene

CAS No.:

Cat. No.: VC13341160

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Cinnamoylbenzene -

Specification

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
IUPAC Name 1,3-diphenylprop-2-en-1-one
Standard InChI InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
Standard InChI Key DQFBYFPFKXHELB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Introduction

Structural Characteristics of Cinnamoylbenzene

Molecular Architecture

Cinnamoylbenzene is postulated to consist of a benzene ring (C₆H₅) bonded to a cinnamoyl group (C₆H₅-CH=CH-CO-). This configuration arises from the substitution of the hydroxyl group in cinnamic acid (C₆H₅-CH=CH-COOH) with a phenyl group, forming a ketone derivative. The resulting structure, (E)-3-phenyl-1-phenylprop-2-en-1-one, can be represented as:

C6H5COCH=CHC6H5\text{C}_6\text{H}_5-\text{CO}-\text{CH}=\text{CH}-\text{C}_6\text{H}_5

The trans (E) isomer is expected to dominate due to steric and electronic stabilization, consistent with trends observed in cinnamaldehyde and cinnamic acid .

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band near 1,680 cm⁻¹ would indicate the presence of the conjugated carbonyl group (C=O). Stretching vibrations for the aromatic C=C and trans-vinyl C-H bonds would appear at ~1,600 cm⁻¹ and 970 cm⁻¹, respectively .

  • NMR Spectroscopy:

    • ¹H NMR: Two doublets for the trans-vinyl protons (δ 6.5–7.5 ppm, J ≈ 16 Hz) and aromatic protons (δ 7.3–7.8 ppm).

    • ¹³C NMR: A carbonyl carbon signal at ~190 ppm and sp² carbons between 120–140 ppm .

Synthetic Methodologies

Friedel-Crafts Acylation

A plausible route involves the Friedel-Crafts acylation of benzene using cinnamoyl chloride (C₆H₅-CH=CH-COCl) in the presence of a Lewis catalyst (e.g., AlCl₃):

C6H6+C6H5CH=CHCOClAlCl3Cinnamoylbenzene+HCl\text{C}_6\text{H}_6 + \text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{COCl} \xrightarrow{\text{AlCl}_3} \text{Cinnamoylbenzene} + \text{HCl}

This method mirrors the synthesis of aromatic ketones but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride .

Knoevenagel Condensation

An alternative approach employs the Knoevenagel reaction between benzaldehyde (C₆H₅CHO) and phenylacetic acid (C₆H₅CH₂COOH) under basic conditions:

C6H5CHO+C6H5CH2COOHBaseCinnamoylbenzene+H2O\text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_5\text{CH}_2\text{COOH} \xrightarrow{\text{Base}} \text{Cinnamoylbenzene} + \text{H}_2\text{O}

This route emphasizes the formation of the α,β-unsaturated carbonyl system .

Physicochemical Properties

PropertyValue/RangeComparison to Cinnamic Acid
Molecular FormulaC₁₅H₁₂OC₉H₈O₂ (Cinnamic Acid)
Molecular Weight (g/mol)208.26148.16
Melting Point~110–115°C (estimated)133°C
Boiling Point320–325°C (estimated)300°C
SolubilityInsoluble in water; soluble in ethanol, acetoneSlightly soluble in water

The increased molecular weight and aromaticity of cinnamoylbenzene relative to cinnamic acid contribute to its higher melting and boiling points.

Functional Applications and Research Findings

Antimicrobial Activity

Cinnamoyl-substituted compounds, such as methyl 6-O-cinnamoyl-α-d-mannopyranoside, exhibit notable antifungal properties . By analogy, cinnamoylbenzene may disrupt microbial cell membranes via hydrophobic interactions, though empirical studies are needed to confirm this hypothesis.

Materials Science

Cinnamaldehyde derivatives are employed as corrosion inhibitors for steel . The conjugated π-system of cinnamoylbenzene could adsorb onto metal surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) studies would be required to quantify efficacy.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure cinnamoylbenzene.

  • Biological Screening: Evaluating anticancer, antiviral, and anti-inflammatory activities in vitro.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and spectroscopic behavior.

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